Disperse Blue 102

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Blue 102 involves the following steps :

Diazotization: The process begins with the diazotization of 2-amino-5-nitrothiazole.

Coupling Reaction: The diazonium salt formed is then coupled with N-ethyl-N-hydroxyethyl-m-toluidine to yield the final product.

The reaction conditions typically involve maintaining a low temperature during the diazotization step and controlling the pH during the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves filtration, grinding, and drying to obtain the final product in a solid form .

化学反应分析

Reactivity with Biomolecules

Disperse Blue 102 exhibits electrophilic reactivity with nucleophilic residues in peptides, a key mechanism in allergic sensitization :

Key Findings:

-

Cysteine Reactivity :

-

Lysine Reactivity :

| Nucleophile | Reaction Mechanism | Kinetic Rate Constant (hr⁻¹) | pH Optimum |

|---|---|---|---|

| Cysteine | Thiol addition | 0.03–0.04 | 8.0 |

| Lysine | Schiff base formation | 0.01–0.02 | 10.0 |

This reactivity correlates with its classification as a skin sensitizer .

Photochemical Behavior

The nitro group and azo bond render this compound susceptible to photodegradation:

-

Nitro Reduction : Under UV light, –NO₂ reduces to –NH₂, forming aromatic amines .

-

Azo Bond Cleavage : Photolysis splits the –N=N– bond, yielding 5-nitrothiazole and substituted aniline derivatives .

| Photoproduct | Pathway | Environmental Impact |

|---|---|---|

| 5-Aminothiazole | Nitro reduction | Potential mutagenicity |

| m-Toluidine derivatives | Azo bond cleavage | Aquatic toxicity concerns |

Lightfastness is moderate (rated 4/5 on polyester), with degradation accelerated by UV exposure .

Stability in Dyebaths

This compound is stable under acidic conditions (pH 4–5) but degrades in alkaline media:

-

Hydrolysis : The thiazole ring undergoes ring-opening at pH > 9, forming sulfonic acid derivatives .

-

Thermal Stability : Decomposes above 224°C, releasing NOₓ and SOₓ gases .

| Condition | Degradation Pathway | Byproducts Identified |

|---|---|---|

| Alkaline (pH > 9) | Thiazole ring hydrolysis | Sulfonic acids, nitrophenols |

| High temperature | Thermal decomposition | NO₂, SO₂ |

Analytical Detection Methods

High-performance liquid chromatography (HPLC) and LC-MS/MS are used to monitor this compound and its metabolites:

科学研究应用

Textile Applications

Disperse Blue 102 is classified as a disperse dye, which means it is typically used for dyeing synthetic fibers such as polyester, nylon, and triacetate. The dye is known for its vibrant blue hue and excellent color fastness properties, making it suitable for various textile applications.

Dyeing Characteristics

- Dyeing Process : this compound can be applied to fabrics without the need for a mordant, allowing for direct dyeing of polyester fibers. The dye is dispersed in water and penetrates the fibers during the dyeing process.

- Color Fastness : The dye exhibits high light fastness and good washing fastness, which are critical parameters in textile manufacturing.

| Property | ISO Standard | AATCC Standard |

|---|---|---|

| Ironing Fastness | 4-5 | 3-4 |

| Light Fastness | 5 | 4-5 |

| Perspiration Fastness | 3-4 | 3-4 |

| Washing Fastness | 4-5 | 4 |

These properties indicate that this compound maintains its color integrity under various conditions, making it a preferred choice in the textile industry .

Potential Biomedical Applications

Although this compound is primarily recognized for its use in textiles, research has indicated potential applications in biomedical fields. Its interactions with biological systems have been studied, particularly concerning its allergenic properties.

Research indicates that approximately 5% of the population may experience allergic reactions to disperse dyes, including this compound. These reactions can manifest as skin irritations or more severe dermatological issues upon contact with dyed textiles. Additionally, some studies suggest that disperse dyes can release carcinogenic amines upon degradation, raising concerns about their safety profile in consumer products.

Synthesis and Chemical Properties

This compound is synthesized through several chemical reactions involving precursors such as methylene blue sulfite. The common synthesis method includes:

- Reagents :

- Methylene blue sulfite

- Other chemical precursors

The synthesis process typically involves diazotization and coupling reactions to achieve the desired molecular structure .

作用机制

The mechanism of action of Disperse Blue 102 involves its interaction with molecular targets through its azo and thiazole groups. These interactions can lead to various effects, including changes in color and chemical properties . The specific pathways involved depend on the application and the conditions under which the compound is used .

相似化合物的比较

Similar Compounds

Disperse Blue 106: Another dye with similar applications but different chemical properties.

Disperse Blue 257: Used in similar industrial applications but has a different molecular structure.

Uniqueness

Disperse Blue 102 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and color properties make it particularly valuable in the textile industry .

生物活性

Disperse Blue 102 (CAS No. 12222-97-8) is a synthetic dye primarily used in textiles. Its biological activity, particularly concerning mutagenicity, carcinogenicity, and allergenic potential, has been the subject of various studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological effects associated with this compound.

This compound is characterized by its blue-black microcrystalline powder form. It is an azo dye, which means it contains nitrogen-nitrogen double bonds that can undergo reduction to form potentially hazardous aromatic amines. The compound's structure significantly influences its biological activity, particularly its interactions with biological systems.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits weak mutagenic properties. In bacterial assays, it has shown mutagenicity in certain strains of Salmonella typhimurium, particularly in the presence of an exogenous metabolic system. However, it was not mutagenic in several other strains, suggesting a selective interaction with specific metabolic pathways .

Case Studies and Animal Research

-

Animal Studies : Long-term studies conducted on Fischer 344 rats and B6C3F mice have demonstrated an association between Disperse Blue exposure and increased incidences of bladder tumors. In high-dose groups, there was a significant increase in squamous-cell papillomas and carcinomas, alongside urinary bladder calculi .

Study Type Species Dose (ppm) Tumor Incidence Long-term Fischer 344 rats 1250 - 5000 Increased bladder tumors Long-term B6C3F mice 600 - 2500 Increased liver tumors - Human Cases : A case study reported textile dermatitis in a patient following exposure to surgical materials dyed with this compound, highlighting its potential as an allergen . Moreover, studies suggest that disperse dyes can cause allergic reactions, particularly in sensitized individuals .

Ecotoxicity and Environmental Impact

The environmental impact of this compound has been assessed through biodecolorization studies. Research shows that decolorization processes can significantly reduce the ecotoxicity of dye solutions towards microorganisms. For instance, enzymatic treatments have been found effective in detoxifying disperse dye wastewater, leading to reduced chemical oxygen demand (COD) levels .

Summary of Findings

- Mutagenicity : Weakly mutagenic in specific bacterial strains; shows variable results across different assays.

- Carcinogenicity : Associated with increased tumor incidences in animal models; particularly linked to bladder tumors.

- Allergenic Potential : Documented cases of dermatitis suggest potential allergenic properties.

- Environmental Impact : Biodecolorization methods demonstrate effectiveness in reducing ecotoxicity.

属性

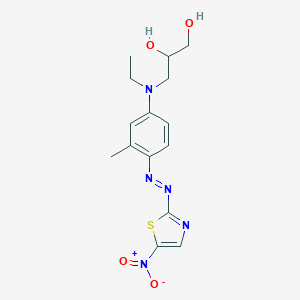

IUPAC Name |

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCWIIAFGQLMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864323 | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69766-79-6, 12222-97-8 | |

| Record name | Disperse Blue 102 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69766-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。